molecular formula C10H18F3N B12843448 (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine

(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine

Cat. No.: B12843448
M. Wt: 209.25 g/mol
InChI Key: GUUMMANGLVIMRD-VIFPVBQESA-N
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Description

(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a secondary amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexylamine and trifluoroacetaldehyde.

    Reductive Amination: The key step involves the reductive amination of cyclohexylamine with trifluoroacetaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using a suitable chiral resolving agent to obtain the desired (S)-enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the amine nitrogen, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Difluoromethyl or monofluoromethyl derivatives.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals due to its unique reactivity.

Mechanism of Action

The mechanism of action of (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to changes in cellular responses.

Comparison with Similar Compounds

    ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The enantiomer of the compound with different stereochemistry.

    N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The non-chiral version of the compound.

    N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-ol: A related compound with a hydroxyl group instead of an amine.

Uniqueness: (S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is unique due to its specific stereochemistry, which can result in different biological activities and reactivity compared to its enantiomer or non-chiral analogs.

Properties

Molecular Formula

C10H18F3N

Molecular Weight

209.25 g/mol

IUPAC Name

(2S)-3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine

InChI

InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3/t9-/m0/s1

InChI Key

GUUMMANGLVIMRD-VIFPVBQESA-N

Isomeric SMILES

CN[C@@H](CC1CCCCC1)C(F)(F)F

Canonical SMILES

CNC(CC1CCCCC1)C(F)(F)F

Origin of Product

United States

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